molecular formula C11H19NO3 B8258260 Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

Cat. No.: B8258260
M. Wt: 213.27 g/mol
InChI Key: MAKAGQOJZISZCH-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate typically involves the protection of the nitrogen atom in 5-methylpiperidin-2-one with a tert-butoxycarbonyl (Boc) group. This protection is achieved through the reaction of 5-methylpiperidin-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and cycloaddition reactions. For example, palladium and rhodium hydrogenation can be used to synthesize various piperidine derivatives .

Chemical Reactions Analysis

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while substitution can introduce various functional groups into the piperidine ring.

Mechanism of Action

The mechanism of action of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. For example, piperidine derivatives can act as inhibitors of enzymes or receptors involved in disease processes. The specific molecular targets and pathways depend on the particular derivative and its intended application .

Comparison with Similar Compounds

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protection group, which provides stability and allows for selective reactions in organic synthesis.

Properties

IUPAC Name

tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-9(13)12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKAGQOJZISZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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